2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde
Description
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It features a methoxy group and a thiophene ring substituted at the benzaldehyde core.
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-methoxy-5-(5-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H12O2S/c1-9-5-12(8-16-9)10-3-4-13(15-2)11(6-10)7-14/h3-8H,1-2H3 |
InChI Key |
MUCIEEQKALCDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=CC(=C(C=C2)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 5-methylthiophene under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of 5-methylthiophene is reacted with 2-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products
Oxidation: 2-Methoxy-5-(5-methylthiophen-3-yl)benzoic acid.
Reduction: 2-Methoxy-5-(5-methylthiophen-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Lacks the thiophene ring, making it less versatile in certain applications.
5-Methylthiophene-2-carbaldehyde: Lacks the methoxy group, affecting its reactivity and properties.
2-Methoxy-5-(thiophen-3-yl)benzaldehyde: Similar structure but without the methyl group on the thiophene ring.
Uniqueness
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is unique due to the presence of both the methoxy group and the methyl-substituted thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Biological Activity
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is a compound that belongs to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Pharmacological Properties
Recent studies have highlighted several key biological activities associated with 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde:
- Antimicrobial Activity : Thiophene derivatives, including those with methoxy substitutions, have demonstrated significant antimicrobial properties. For instance, compounds with similar structures have exhibited inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators. This has been observed in related thiophene derivatives which act on inflammatory pathways .
- Antioxidant Activity : The presence of methoxy groups in the structure enhances the antioxidant capacity of thiophene derivatives, allowing them to scavenge free radicals effectively .
The mechanisms by which 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde exerts its biological effects can be summarized as follows:
- Interaction with Enzymes : Similar compounds have been shown to interact with key enzymes involved in inflammation and infection pathways. For instance, docking studies suggest that these compounds can bind effectively to enzyme active sites, inhibiting their function .
- Modulation of Signaling Pathways : The compound may modulate various signaling pathways associated with oxidative stress and inflammation, leading to reduced cellular damage and inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiophene derivatives similar to 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
